(3-Amino-4-methoxyphenyl)(phenyl)methanone
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Overview
Description
(3-Amino-4-methoxyphenyl)(phenyl)methanone is an organic compound with the molecular formula C14H13NO2 It is a derivative of benzophenone, characterized by the presence of an amino group at the 3-position and a methoxy group at the 4-position on one of the phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-4-methoxyphenyl)(phenyl)methanone typically involves the reaction of 3-amino-4-methoxybenzaldehyde with phenylmagnesium bromide, followed by oxidation. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
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Grignard Reaction
Reactants: 3-amino-4-methoxybenzaldehyde, phenylmagnesium bromide
Solvent: Anhydrous ether
Conditions: Inert atmosphere (e.g., nitrogen or argon)
Product: (3-Amino-4-methoxyphenyl)(phenyl)methanol
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Oxidation
Reactants: (3-Amino-4-methoxyphenyl)(phenyl)methanol
Oxidizing Agent: Jones reagent (chromic acid in acetone)
Conditions: Room temperature
Product: this compound
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(3-Amino-4-methoxyphenyl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic medium
Reduction: Sodium borohydride (NaBH4) in methanol
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF)
Major Products Formed
Oxidation: (3-Nitro-4-methoxyphenyl)(phenyl)methanone
Reduction: (3-Amino-4-methoxyphenyl)(phenyl)methanol
Substitution: (3-Amino-4-hydroxyphenyl)(phenyl)methanone
Scientific Research Applications
(3-Amino-4-methoxyphenyl)(phenyl)methanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of (3-Amino-4-methoxyphenyl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the methoxy group can enhance lipophilicity, facilitating membrane permeability. These interactions can modulate biological pathways, leading to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
(3-Aminophenyl)(phenyl)methanone: Lacks the methoxy group, resulting in different chemical properties and reactivity.
(4-Methoxyphenyl)(phenyl)methanone: Lacks the amino group, affecting its biological activity and applications.
(3-Amino-4-hydroxyphenyl)(phenyl)methanone: Hydroxy group instead of methoxy, leading to different solubility and reactivity.
Uniqueness
(3-Amino-4-methoxyphenyl)(phenyl)methanone is unique due to the presence of both amino and methoxy groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
(3-amino-4-methoxyphenyl)-phenylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-17-13-8-7-11(9-12(13)15)14(16)10-5-3-2-4-6-10/h2-9H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFDAZGAPCQRKEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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